molecular formula C12H14N2OS2 B2954737 Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione CAS No. 315697-60-0

Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione

Cat. No. B2954737
CAS RN: 315697-60-0
M. Wt: 266.38
InChI Key: WMYVPKJGICOILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .


Synthesis Analysis

A method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines involves a fused bicyclic 5,6 heterocycle .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .

Scientific Research Applications

Synthesis of New Chemical Structures

Several studies have focused on synthesizing new chemical structures incorporating or similar to Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione. For instance, research on the synthesis of thiazoles and their fused derivatives has shown significant antimicrobial activities against various bacterial and fungal isolates, indicating the potential for developing new antimicrobial agents (Wardkhan et al., 2008). Similarly, efforts in synthesizing benzimidazole derivatives and evaluating their anti-ulcer activity highlight the compound's utility in creating new therapeutic agents (Madala, 2017).

Antimicrobial Activities

The antimicrobial potential of compounds related to Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione has been a significant focus. Novel structures derived from similar compounds have demonstrated selective antibacterial properties against Helicobacter spp., presenting a targeted approach in treating infections caused by these bacteria (Kühler et al., 2002). This specificity in antimicrobial activity suggests a promising area for developing species-specific antimicrobials.

Evaluation of Anti-ulcer Properties

The evaluation of anti-ulcer properties in compounds related to Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione indicates its potential application in gastroenterological research. The synthesis of imidazo[1,2-a]pyridines as potential antiulcer agents explores their utility in treating gastric ulcers, with some compounds demonstrating promising cytoprotective properties (Starrett et al., 1989).

Future Directions

The future directions for research into imidazo[1,2-a]pyridines could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Further exploration of substituents at different positions could lead to compounds with improved potency against various diseases .

properties

IUPAC Name

O-ethyl (8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanylmethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-3-15-12(16)17-8-10-7-14-6-4-5-9(2)11(14)13-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYVPKJGICOILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SCC1=CN2C=CC=C(C2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.